molecular formula C9H12Cl2N2O2 B6160850 methyl 1H,2H,3H-pyrrolo[3,4-c]pyridine-6-carboxylate dihydrochloride CAS No. 2694734-33-1

methyl 1H,2H,3H-pyrrolo[3,4-c]pyridine-6-carboxylate dihydrochloride

Cat. No.: B6160850
CAS No.: 2694734-33-1
M. Wt: 251.1
InChI Key:
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Description

“Methyl 1H,2H,3H-pyrrolo[3,4-c]pyridine-6-carboxylate dihydrochloride” is a derivative of pyrrolo[3,4-c]pyridine . Pyrrolo[3,4-c]pyridine is one of the six structural isomers of the bicyclic ring system containing a pyrrole moiety fused to a pyridine nucleus . The broad spectrum of pharmacological properties of pyrrolo[3,4-c]pyridine derivatives is the main reason for developing new compounds containing this scaffold .


Molecular Structure Analysis

Pyrrolopyridines are heterocyclic compounds containing a five-membered pyrrole ring fused to a six-membered pyridine ring . They are also called azaindoles or azaizoindoles, depending on the arrangement of nitrogen atoms in the bicyclic structure . Pyrrolopyridines occur in six isomeric forms .

Mechanism of Action

Pyrrolo[3,4-c]pyridine derivatives have been studied for their biological activity . They have been found to have potential as analgesic and sedative agents . Biological investigations have shown that pyrrolo[3,4-c]pyridines can be used to treat diseases of the nervous and immune systems . Their antidiabetic, antimycobacterial, antiviral, and antitumor activities also have been found .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 1H,2H,3H-pyrrolo[3,4-c]pyridine-6-carboxylate dihydrochloride involves the reaction of 2-cyanopyridine with ethyl acetoacetate to form 6-ethoxycarbonyl-2-cyanopyridine, which is then reacted with methylamine to form methyl 6-amino-2-cyanopyridine. This intermediate is then cyclized with ethyl chloroformate to form methyl 1H,2H,3H-pyrrolo[3,4-c]pyridine-6-carboxylate, which is finally converted to the dihydrochloride salt using hydrochloric acid.", "Starting Materials": [ "2-cyanopyridine", "ethyl acetoacetate", "methylamine", "ethyl chloroformate", "hydrochloric acid" ], "Reaction": [ "2-cyanopyridine is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 6-ethoxycarbonyl-2-cyanopyridine.", "6-ethoxycarbonyl-2-cyanopyridine is then reacted with excess methylamine in ethanol to form methyl 6-amino-2-cyanopyridine.", "Methyl 6-amino-2-cyanopyridine is then cyclized with ethyl chloroformate in the presence of a base such as triethylamine to form methyl 1H,2H,3H-pyrrolo[3,4-c]pyridine-6-carboxylate.", "Methyl 1H,2H,3H-pyrrolo[3,4-c]pyridine-6-carboxylate is then dissolved in hydrochloric acid and the dihydrochloride salt is precipitated out by adding diethyl ether." ] }

CAS No.

2694734-33-1

Molecular Formula

C9H12Cl2N2O2

Molecular Weight

251.1

Purity

95

Origin of Product

United States

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